molecular formula C21H41IO2 B1405461 Icosanoic acid iodomethyl ester CAS No. 1314041-19-4

Icosanoic acid iodomethyl ester

Cat. No.: B1405461
CAS No.: 1314041-19-4
M. Wt: 452.5 g/mol
InChI Key: HLSWOCADXXNKOD-UHFFFAOYSA-N
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Description

Icosanoic acid iodomethyl ester is an organic compound derived from icosanoic acid, a long-chain fatty acid This ester is characterized by the presence of an iodomethyl group attached to the esterified icosanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of icosanoic acid iodomethyl ester typically involves the esterification of icosanoic acid with iodomethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Icosanoic acid iodomethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

Icosanoic acid iodomethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of icosanoic acid iodomethyl ester involves its ability to participate in various chemical reactions due to the presence of the reactive iodomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ester functionality also allows for hydrolysis and other ester-specific reactions, making it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

    Methyl arachidate (Methyl eicosanoate): Similar in structure but lacks the iodomethyl group.

    Icosanoic acid: The parent fatty acid without esterification.

    Methyl iodide: Contains the iodomethyl group but lacks the long-chain fatty acid structure.

Uniqueness: Icosanoic acid iodomethyl ester is unique due to the combination of a long-chain fatty acid with an iodomethyl ester group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar compounds. The presence of the iodomethyl group enhances its reactivity, making it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

iodomethyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSWOCADXXNKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium iodide (8.31 g, 0.0555 mol) was added to a solution of chloromethyl arachidate (6.7 g, 0.0185 mol) in acetonitrile (67 ml) at 25° C. The flask was covered in aluminum foil to protect from light and stirred at 25° C. for 16 hours. The reaction mixture was partitioned between dichloromethane and water. The aqueous layer was extracted with dichloromethane. The combined organic extracts were washed with aqueous saturated NaHCO3, aqueous sodium sulfite (10% solution), and brine, then dried with sodium sulphate and concentrated in vacuo to provide the desired product (5.9 g, 71% yield) as a white solid which was not purified any further.
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
chloromethyl arachidate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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